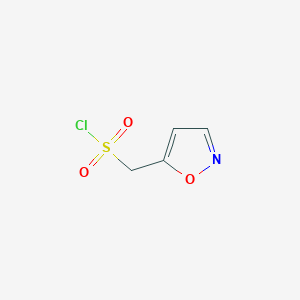

(1,2-Oxazol-5-yl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1,2-Oxazol-5-yl)methanesulfonyl chloride” is a type of organic compound that is extensively utilized in scientific research and organic compound synthesis . It is also known as MOMCl .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves a modular reaction between dicyanobenzenes and amino alcohols . This reaction proceeds smoothly in the presence of ZnCl2 as a Lewis acid catalyst under anaerobic conditions .Molecular Structure Analysis

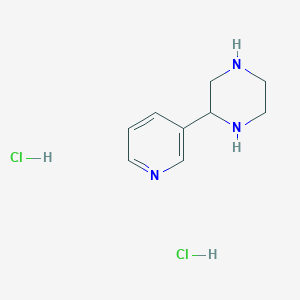

The molecular structure of “this compound” consists of one nitrogen and one oxygen in its backbone . The molecular weight is 181.6 .Chemical Reactions Analysis

“this compound” demonstrates relatively strong acidic properties . Its mechanism of action involves protonation, wherein it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and MOMCl, facilitating various organic synthesis reactions .Physical and Chemical Properties Analysis

“this compound” exists as a colorless, odorless, and crystalline solid . It readily dissolves in water, ethanol, and various organic solvents .科学的研究の応用

Synthesis of Benzoxazoles

(1,2-Oxazol-5-yl)methanesulfonyl chloride has been utilized as a catalyst or reagent in the synthesis of benzoxazoles. For instance, methanesulfonic acid catalyzes the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, showcasing its effectiveness in facilitating reactions to yield compounds with potential applications in materials science and pharmaceuticals (Kumar, Rudrawar, & Chakraborti, 2008).

Study of Molecular Structures

The molecular structure of methane sulfonyl chloride has been explored using techniques like electron diffraction, providing insights into its geometrical parameters and contributing to a deeper understanding of its chemical behavior and reactivity (Hargittai & Hargittai, 1973).

Energy Storage Materials

Research has also focused on the electrochemical properties of materials like vanadium pentoxide in electrolytes formed with methanesulfonyl chloride, highlighting its potential in enhancing energy storage solutions. This work underscores the role of this compound in developing advanced materials for batteries and energy storage technologies (Su, Winnick, & Kohl, 2001).

Solid-Phase Organic Synthesis

The compound has been employed in the solid-phase synthesis of heterocyclic compounds, demonstrating its utility in facilitating complex chemical transformations. This application is crucial for the pharmaceutical industry, where efficient and selective synthesis methods are continuously sought (Holte, Thijs, & Zwanenburg, 1998).

Microbial Metabolism Studies

In the context of environmental sciences and biogeochemistry, methanesulfonic acid, closely related to this compound, has been studied for its role in the microbial metabolism of sulfur compounds. This research is vital for understanding the biogeochemical cycles of sulfur and its environmental impacts (Kelly & Murrell, 1999).

Safety and Hazards

将来の方向性

The future directions of “(1,2-Oxazol-5-yl)methanesulfonyl chloride” could involve further exploration of its applications in various fields such as pharmaceuticals, industrial, natural product chemistry, polymers, and more . More research could also be conducted to improve the synthesis process and to discover new reactions involving this compound .

作用機序

Target of Action

It is known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

(1,2-Oxazol-5-yl)methanesulfonyl chloride is known to demonstrate relatively strong acidic properties . Its mechanism of action involves protonation, where it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and this compound, facilitating various organic synthesis reactions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reagent in organic synthesis, its primary effect would be the formation of new organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be +4 °C , suggesting that temperature can affect its stability. Furthermore, its reactivity in synthesis reactions may be influenced by factors such as pH, solvent, and the presence of other reactants .

特性

IUPAC Name |

1,2-oxazol-5-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-6-9-4/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGOMXXSRYKQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B2927314.png)

![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2927315.png)

![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)

![3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2927323.png)

![[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2927324.png)

![2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B2927325.png)

![Methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate](/img/structure/B2927326.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)

![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)